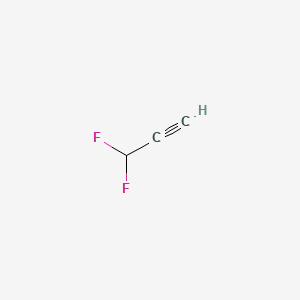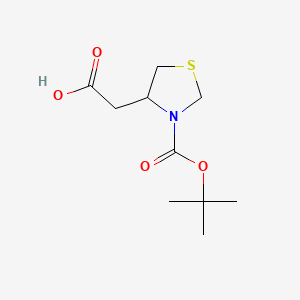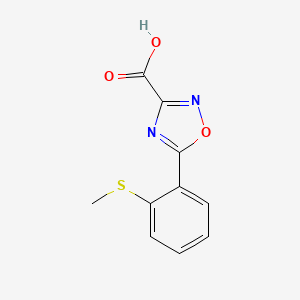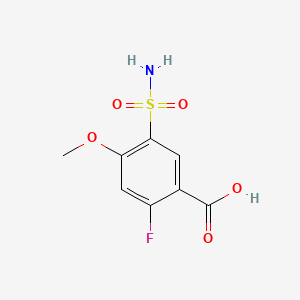
2-Fluoro-4-methoxy-5-sulfamoylbenzoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-4-methoxy-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C8H8FNO5S It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a methoxy group, and a sulfamoyl group on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-4-methoxy-5-sulfamoylbenzoic acid typically involves the introduction of the fluorine, methoxy, and sulfamoyl groups onto a benzoic acid scaffold. One common method includes the following steps:
Nitration: The starting material, 4-methoxybenzoic acid, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group.
Sulfonation: The amino group is converted to a sulfamoyl group through sulfonation.
Fluorination: Finally, the fluorine atom is introduced at the 2-position using a fluorinating agent such as diethylaminosulfur trifluoride.
Industrial Production Methods
Industrial production of 2-fluoro-4-methoxy-5-sulfamoylbenzoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and high-yield reaction conditions to ensure cost-effectiveness and scalability.
化学反応の分析
Types of Reactions
2-fluoro-4-methoxy-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a carboxyl group, and the sulfamoyl group can undergo reduction.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Fluorination: Diethylaminosulfur trifluoride is commonly used for introducing the fluorine atom.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidizing the methoxy group.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reducing the sulfamoyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom.
科学的研究の応用
2-fluoro-4-methoxy-5-sulfamoylbenzoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-fluoro-4-methoxy-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The methoxy and sulfamoyl groups contribute to the compound’s solubility and reactivity. These interactions can modulate enzyme activity, inhibit microbial growth, and affect cellular processes.
類似化合物との比較
Similar Compounds
2-chloro-4-methoxy-5-sulfamoylbenzoic acid: Similar structure but with a chlorine atom instead of fluorine.
2-methoxy-5-sulfamoylbenzoic acid: Lacks the fluorine atom.
4-methoxy-5-sulfamoylbenzoic acid: Lacks both the fluorine and the 2-position substituent.
Uniqueness
2-fluoro-4-methoxy-5-sulfamoylbenzoic acid is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and ability to interact with biological targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C8H8FNO5S |
|---|---|
分子量 |
249.22 g/mol |
IUPAC名 |
2-fluoro-4-methoxy-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C8H8FNO5S/c1-15-6-3-5(9)4(8(11)12)2-7(6)16(10,13)14/h2-3H,1H3,(H,11,12)(H2,10,13,14) |
InChIキー |
VUONXJMNQXMYPE-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1)F)C(=O)O)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


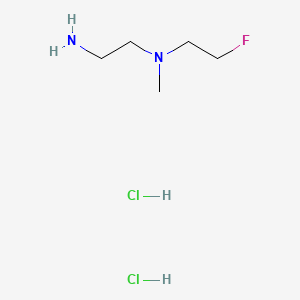
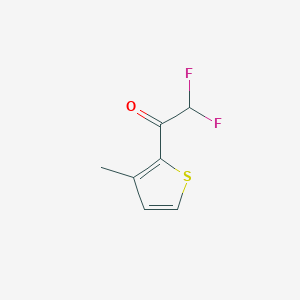
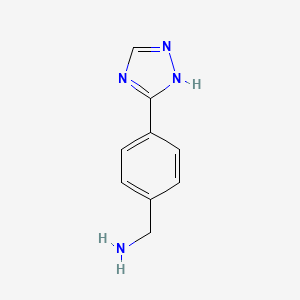
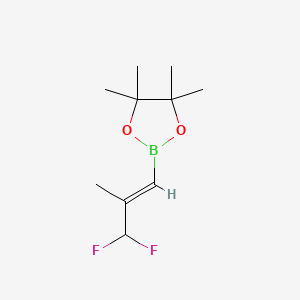

![4-[3-(Benzyloxy)propyl]piperidin-4-olhydrochloride](/img/structure/B13631725.png)
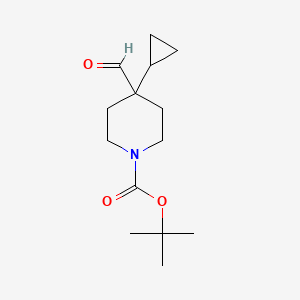
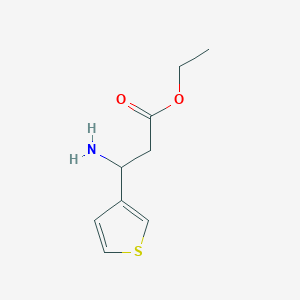
![6,7-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13631735.png)

